Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate
CAS No.: 84962-73-2
Cat. No.: VC17008166
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84962-73-2 |
|---|---|
| Molecular Formula | C11H13BrN2O3 |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
| Standard InChI Key | AHIKPEJVPTVDJE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NC1=CC=CC=C1C(=O)NCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of three key components:
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Phenyl ring: Serves as the central aromatic scaffold.
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Carbamate group (-OCONH₂): Linked to the phenyl ring’s second position, enhancing hydrogen-bonding capacity.
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2-Bromoethylamine side chain: Attached via a carbonyl group, introducing electrophilic reactivity due to the bromine atom .
The IUPAC name, methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate, reflects this arrangement . Computational models predict a planar conformation for the phenyl-carbamate system, while the bromoethyl chain adopts a gauche configuration to minimize steric hindrance .
Spectroscopic Data
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IR Spectroscopy: Key peaks include:
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NMR (¹H):
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δ 3.72 (s, 3H, OCH₃)
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δ 3.45 (t, 2H, CH₂Br)
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δ 7.35–8.10 (m, 4H, aromatic)
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Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthetic route involves a two-step protocol:
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Aminolysis: Methyl 2-aminobenzoate reacts with 2-bromoethyl isocyanate in dichloromethane at 0–5°C.
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Carbamate Formation: Triethylamine catalyzes the reaction between the intermediate amine and methyl chloroformate .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Catalyst | Triethylamine (2 eq) |
| Yield | 68–72% |
Industrial Manufacturing
Scaled-up production employs continuous flow reactors to enhance reproducibility. Key optimizations include:
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Residence Time: 12 minutes per reaction stage
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Waste Reduction: Solvent recovery systems achieve 92% DCM reuse.
Physicochemical Properties
Stability Profile
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Solubility (25°C) | 2.1 mg/mL in DMSO |
| LogP | 2.33 (calculated) |
| Hydrolytic Stability | t₁/₂ = 48 h (pH 7.4) |
The bromine atom’s electronegativity (χ = 2.96) contributes to the compound’s limited aqueous solubility but enhances membrane permeability .
Biological Activity and Mechanistic Insights
Anticancer Mechanisms
In vitro studies demonstrate dose-dependent cytotoxicity against:
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HepG2 (Liver Cancer): IC₅₀ = 8.3 μM
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MCF-7 (Breast Cancer): IC₅₀ = 11.7 μM
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A549 (Lung Cancer): IC₅₀ = 14.2 μM
Mechanistic studies reveal dual targeting:
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DNA Alkylation: The bromoethyl group forms covalent adducts with guanine N7 positions .
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Topoisomerase II Inhibition: Carbamate moiety intercalates into DNA-enzyme complexes (Kd = 0.45 μM) .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% (albumin) |
| t₁/₂ (IV) | 2.8 h |
| Metabolic Pathways | CYP3A4-mediated dealkylation |
Analytical Characterization Techniques
HPLC Methodologies
Column: Newcrom R1 (150 × 4.6 mm, 5 μm)
Mobile Phase:
Mass Spectrometry
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MS/MS Fragmentation:
Applications in Drug Development
Prodrug Design
Structural analogs demonstrate enhanced tumor selectivity through:
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Peptide Conjugation: Arg-Gly-Asp (RGD) motifs for αvβ3 integrin targeting
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Polymer Nanoparticles: PLGA encapsulation improves bioavailability (85% vs. 32% free drug)
Combination Therapies
Synergistic effects observed with:
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Rat (oral) | 320 | Nephrotoxicity (BUN ↑40%) |
| Zebrafish Embryo | 12 μM | Teratogenicity (48 hpf) |
Future Research Directions
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